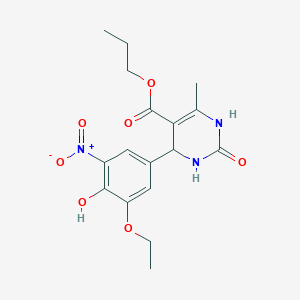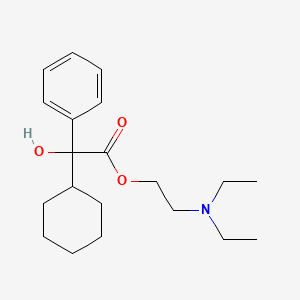![molecular formula C22H17N5OS B11627501 2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-2-YL)acetamide](/img/structure/B11627501.png)
2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-2-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({5-Metil-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naftalen-2-YL)acetamida es un compuesto orgánico complejo que pertenece a la clase de las triazinoindoles. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de triazinoindol y una porción de naftalacetamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-({5-Metil-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naftalen-2-YL)acetamida típicamente involucra múltiples pasos. Una ruta sintética común incluye la halociclización de 3-({[2-metil(bromo)prop-2-en-1-yl]-sulfanyl}-5H-[1,2,4]triazino[5,6-B]indoles ). Las condiciones de reacción a menudo implican el uso de bromo o yodo como agentes halogenantes. Las estructuras de los compuestos sintetizados se evalúan utilizando técnicas como la espectroscopia de RMN de 1H y 13C .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implica escalar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar reactivos de grado industrial y emplear reactores a gran escala para producir el compuesto a granel.
Análisis De Reacciones Químicas
Tipos de reacciones
2-({5-Metil-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naftalen-2-YL)acetamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo sulfanyl.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Nucleófilos como aminas o tioles.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir tioles o aminas.
Aplicaciones Científicas De Investigación
2-({5-Metil-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naftalen-2-YL)acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Utilizado en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-({5-Metil-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naftalen-2-YL)acetamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas involucrados aún están bajo investigación, pero los estudios preliminares sugieren posibles interacciones con las vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
- 8-Bromo-5-Metil-5H-1,2,4-Triazino(5,6-B)Indol-3(2H)-Tiona
- 5-Etil-5H-[1,2,4]Triazino[5,6-B]Indol-3-Tiol
- 5-(Carboximetil)-5H-[1,2,4]Triazino[5,6-B]Indol-3-Tiol
Singularidad
2-({5-Metil-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naftalen-2-YL)acetamida es única debido a sus características estructurales específicas, incluida la combinación de un núcleo de triazinoindol con una porción de naftalacetamida. Esta estructura única confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C22H17N5OS |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C22H17N5OS/c1-27-18-9-5-4-8-17(18)20-21(27)24-22(26-25-20)29-13-19(28)23-16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,13H2,1H3,(H,23,28) |
Clave InChI |
QJODNBFYBQQBED-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methylidene]-2-methoxybenzamide](/img/structure/B11627427.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627434.png)
![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11627442.png)
![5,7-Diethyl-2-(4-hydroxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11627445.png)
![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B11627447.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627453.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11627455.png)

![2-(4-methoxyphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate](/img/structure/B11627463.png)
![Ethyl 4-[(2,4-dimethylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11627468.png)

![3-{(Z)-[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11627480.png)
![2-(2-ethylphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B11627490.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627496.png)
